N-(3-Hydroxy-4-methoxyphenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

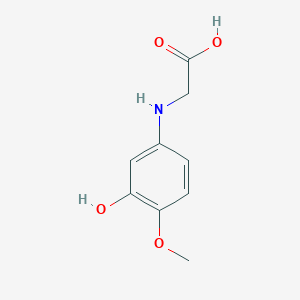

N-(3-Hydroxy-4-methoxyphenyl)glycine: is an organic compound that belongs to the class of phenylglycines It is characterized by the presence of a hydroxy group at the third position and a methoxy group at the fourth position on the phenyl ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-methoxyphenyl)glycine typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-4-methoxyphenyl)glycine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The compound can be reduced to form a dihydroxy derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylglycines depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxy-4-methoxyphenyl)glycine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The glycine moiety may also contribute to its activity by interacting with amino acid transporters and receptors.

Comparison with Similar Compounds

- N-(3-Hydroxy-4-methoxybenzoyl)glycine

- 4-Hydroxy-3-methoxyphenylglycol

- 4-Hydroxy-3-methoxybenzaldehyde

Comparison: N-(3-Hydroxy-4-methoxyphenyl)glycine is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(3-Hydroxy-4-methoxyphenyl)glycine is a compound of significant interest in biological research due to its diverse range of biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

This compound features a phenolic structure with hydroxy and methoxy substituents on the aromatic ring, which contribute to its reactivity and biological activity. The glycine moiety enhances its interaction with biological systems, particularly through amino acid transporters and receptors.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 197.22 g/mol |

| Solubility | Soluble in water and ethanol |

| Functional Groups | Hydroxy, Methoxy, Amine |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is largely attributed to the hydroxyl group on the phenolic ring, which can donate electrons to neutralize free radicals.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest significant potency against these pathogens .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be beneficial in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The hydroxyl and methoxy groups facilitate interactions with enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context.

- Receptor Interaction : The glycine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and behavior .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a strong inhibitory effect on E. coli with an MIC of 0.0048 mg/mL, demonstrating its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, this compound was administered to mice subjected to inflammatory stimuli. The treatment resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its utility in managing inflammatory diseases .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans for various conditions such as infections and inflammatory diseases.

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-8-3-2-6(4-7(8)11)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAJSCXYFDJJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615566 |

Source

|

| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117427-57-3 |

Source

|

| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.